4,4'-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline)
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Overview
Description
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is known for its applications in various fields, including dye manufacturing and analytical chemistry. The compound is characterized by the presence of a nitrophenyl group and two dimethylaniline groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 3-nitrobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated products
Scientific Research Applications
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of colorants and as an analytical reagent for detecting metal ions
Mechanism of Action
The mechanism of action of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the dimethylaniline groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitrophenyl group.
4,4’-Bis(dimethylamino)benzhydrol: Contains dimethylaniline groups but differs in the central linking group.
4,4’-Bis(dimethylamino)thiobenzophenone: Similar aromatic structure but contains a sulfur atom
Uniqueness
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring specific redox behavior and interaction with biological molecules .
Properties
CAS No. |
633-01-2 |
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Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(3-nitrophenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)20-12-8-17(9-13-20)23(18-10-14-21(15-11-18)25(3)4)19-6-5-7-22(16-19)26(27)28/h5-16,23H,1-4H3 |
InChI Key |
LKSBXXBXHWRXRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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